LogP Differential: Oxan-4-yloxy Substituent Confers Distinct Lipophilicity Versus 5-Methoxy and 5-Hydroxy Analogs
The target compound exhibits a computed XLogP3-AA value of 2.1 [1]. In contrast, the structurally related 5-methoxy analog (methyl 2-amino-4-fluoro-5-methoxybenzoate, CAS 159768-51-1) has a computed XLogP3-AA of approximately 1.5-1.8 based on fragment-based estimation, while the 5-hydroxy analog (methyl 2-amino-4-fluoro-5-hydroxybenzoate, CAS 1113049-61-8) is expected to have an XLogP3-AA below 1.0 due to the hydrogen-bond donor capacity of the free phenol .
| Evidence Dimension | Computed partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.1 |
| Comparator Or Baseline | 5-Methoxy analog (CAS 159768-51-1): ~1.5-1.8 (estimated); 5-Hydroxy analog (CAS 1113049-61-8): <1.0 (estimated) |
| Quantified Difference | Δ LogP ≥ 0.3 versus 5-methoxy; Δ LogP > 1.0 versus 5-hydroxy |
| Conditions | XLogP3 algorithm (PubChem, 2025.09.15 release); fragment-based estimation for comparators |
Why This Matters
Higher LogP affects membrane permeability and organic solvent partitioning, directly influencing compound selection for cell-based assays, pharmacokinetic studies, or chromatographic method development where distinct retention behavior is required.
- [1] PubChem. Compound Summary: Methyl 2-amino-4-fluoro-5-(oxan-4-yloxy)benzoate. PubChem CID 54594951. Computed by XLogP3 3.0 (PubChem release 2025.09.15). Retrieved April 2026. View Source
